molecular formula C16H19NO4S B8278707 N-(2,3-Dihydroxypropyl)-4-methyl-N-phenylbenzene-1-sulfonamide CAS No. 87472-05-7

N-(2,3-Dihydroxypropyl)-4-methyl-N-phenylbenzene-1-sulfonamide

Cat. No. B8278707
Key on ui cas rn: 87472-05-7
M. Wt: 321.4 g/mol
InChI Key: SZZHBFQPFHLGOD-UHFFFAOYSA-N
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Patent
US04461773

Procedure details

250 Grams of 40% sodium dispersion in mineral oil was added to a solution of 600 g of naphthalene in 1.8 l of 1,2-dimethoxyethane ("Glyme") stirred under nitrogen and maintained at a temperature between 20° to 30° C. After all the sodium was added, the mixture was stirred 20 minutes, and then 305 g of N-(2,3-dihydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide was added through a powder addition funnel while maintaining the temperature of the reaction mixture below 35° C. After all of the solid was added, the mixture was stirred one hour. Water was then added until the color of the mixture faded from dark green or black to yellow; then concentrated hydrochloric acid was added until the solution was strongly acidic. The mixture was extracted twice with toluene and then three times with hexane, was sparged with nitrogen to remove the hexane, saturated with sodium chloride and then made basic with concentrated ammonium hydroxide. The product was extracted with dichloromethane, and the extract was dried over potassium carbonate. The filtered dichloromethane was concentrated to yield 132.3 g of 3-phenylamino-1,2-propanediol, a pale yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
305 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].C1C2C(=CC=CC=2)C=CC=1.[OH:12][CH:13]([CH2:32][OH:33])[CH2:14][N:15]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)S(C1C=CC(C)=CC=1)(=O)=O.Cl>COCCOC.O>[C:26]1([NH:15][CH2:14][CH:13]([OH:12])[CH2:32][OH:33])[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
600 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Quantity
1.8 L
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
305 g
Type
reactant
Smiles
OC(CN(S(=O)(=O)C1=CC=C(C=C1)C)C1=CC=CC=C1)CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at a temperature between 20° to 30° C
STIRRING
Type
STIRRING
Details
the mixture was stirred 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction mixture below 35° C
ADDITION
Type
ADDITION
Details
After all of the solid was added
STIRRING
Type
STIRRING
Details
the mixture was stirred one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted twice with toluene
CUSTOM
Type
CUSTOM
Details
three times with hexane, was sparged with nitrogen
CUSTOM
Type
CUSTOM
Details
to remove the hexane
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
The filtered dichloromethane was concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 132.3 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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